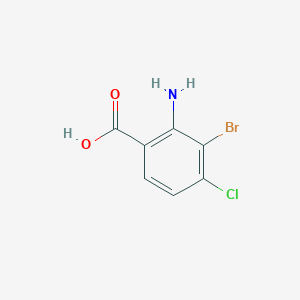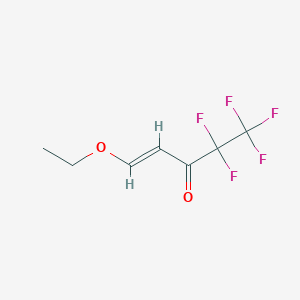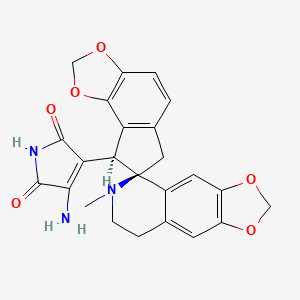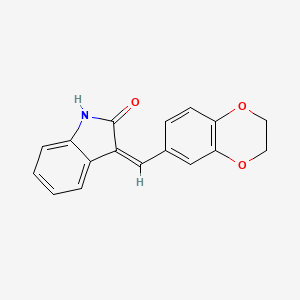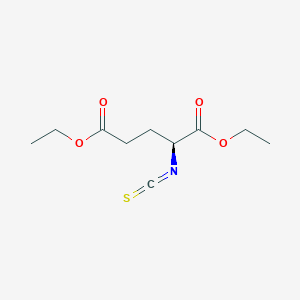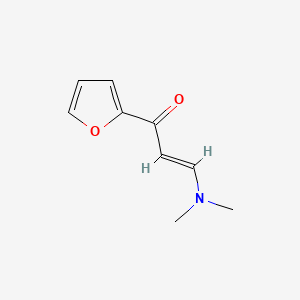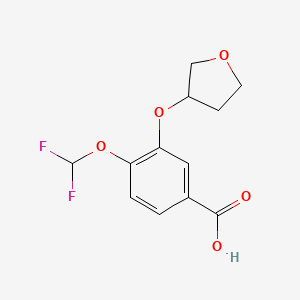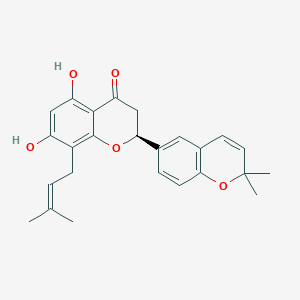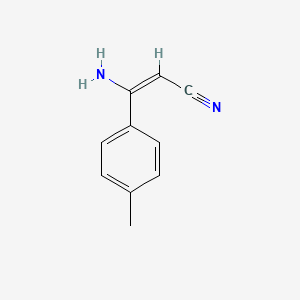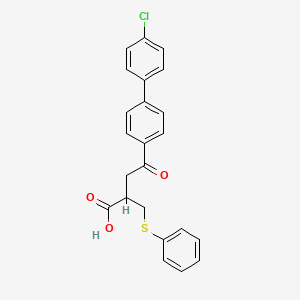
(Rac)-Tanomastat
描述
(Rac)-Tanomastat is a synthetic compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is a member of the matrix metalloproteinase inhibitors (MMPIs) family, which are compounds that inhibit the activity of matrix metalloproteinases, enzymes involved in the breakdown of extracellular matrix components. This inhibition is crucial in the treatment of diseases such as cancer, where the degradation of the extracellular matrix can lead to tumor invasion and metastasis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Tanomastat typically involves multiple steps, starting from commercially available starting materials. The synthetic route includes the formation of key intermediates through various chemical reactions such as condensation, cyclization, and reduction. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods ensure consistent quality and quantity of the compound. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the quality of the final product.
化学反应分析
Types of Reactions
(Rac)-Tanomastat undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound.
科学研究应用
(Rac)-Tanomastat has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying the inhibition of matrix metalloproteinases and their role in various chemical processes.
Biology: The compound is used in cell culture studies to investigate its effects on cell migration, invasion, and proliferation.
Medicine: this compound is explored for its potential therapeutic applications in treating cancer, arthritis, and other diseases involving matrix metalloproteinases.
Industry: It is used in the development of new materials and coatings that require the inhibition of matrix metalloproteinase activity.
作用机制
(Rac)-Tanomastat exerts its effects by binding to the active site of matrix metalloproteinases, thereby inhibiting their enzymatic activity. This inhibition prevents the breakdown of extracellular matrix components, which is crucial in preventing tumor invasion and metastasis. The molecular targets of this compound include various matrix metalloproteinases such as MMP-2, MMP-9, and MMP-14. The pathways involved in its mechanism of action include the regulation of extracellular matrix remodeling and cell signaling pathways related to cell migration and invasion.
相似化合物的比较
Similar Compounds
Marimastat: Another matrix metalloproteinase inhibitor with similar applications in cancer treatment.
BAY 12-9566: A compound with similar inhibitory effects on matrix metalloproteinases.
Prinomastat: Known for its potential in treating diseases involving matrix metalloproteinase activity.
Uniqueness of (Rac)-Tanomastat
This compound is unique due to its specific binding affinity and selectivity for certain matrix metalloproteinases. This selectivity makes it a valuable tool in studying the role of these enzymes in various biological processes and diseases. Additionally, its synthetic accessibility and stability make it a preferred choice for research and industrial applications.
属性
IUPAC Name |
4-[4-(4-chlorophenyl)phenyl]-4-oxo-2-(phenylsulfanylmethyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClO3S/c24-20-12-10-17(11-13-20)16-6-8-18(9-7-16)22(25)14-19(23(26)27)15-28-21-4-2-1-3-5-21/h1-13,19H,14-15H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAGDPXECXQWBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



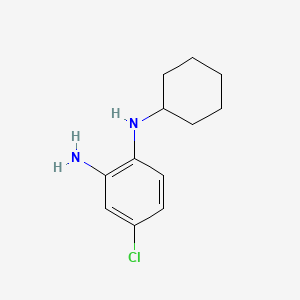
![[2-(3-Cyano-4,6-dimethyl-pyridin-2-ylamino)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B3034401.png)
